molecular formula C12H16N4 B1470218 2-Cyclohexylpyrazolo[1,5-a]pyrimidin-6-amine CAS No. 1484872-09-4

2-Cyclohexylpyrazolo[1,5-a]pyrimidin-6-amine

Cat. No. B1470218
M. Wt: 216.28 g/mol
InChI Key: BYLPMCZGRUHJSA-UHFFFAOYSA-N
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Description

“2-Cyclohexylpyrazolo[1,5-a]pyrimidin-6-amine” is a derivative of Pyrazolo[1,5-a]pyrimidine (PP), which is a large family of N-heterocyclic compounds . These compounds have a significant impact in medicinal chemistry and have attracted attention in material science due to their significant photophysical properties .


Synthesis Analysis

The main synthesis route of pyrazolo[1,5-a]pyrimidines allows versatile structural modifications at positions 2, 3, 5, 6, and 7 via the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems .

Scientific Research Applications

Regio-Orientation in Pyrazolo[1,5-a]pyrimidines Synthesis

The significance of regio-orientation in the synthesis of pyrazolo[1,5-a]pyrimidines has been emphasized, highlighting the nuanced chemistry involved in their formation. This analysis sheds light on the controversies surrounding the substituent positions on the pyrimidine ring, crucial for understanding the structural basis of their biological activity (Mohamed & Mahmoud, 2019).

Hybrid Catalysts in Pyranopyrimidine Synthesis

The use of hybrid catalysts for synthesizing pyranopyrimidine scaffolds has been reviewed, highlighting the diverse synthetic routes and the role of these catalysts in facilitating the development of lead molecules for pharmaceutical applications. This research underscores the scaffold's versatility and bioavailability, which are crucial for medicinal chemistry (Parmar, Vala, & Patel, 2023).

Pyrazolo[1,5-a]pyrimidine as a Building Block

The utility of the pyrazolo[1,5-a]pyrimidine scaffold in drug discovery has been elaborated, demonstrating its broad range of medicinal properties such as anticancer, CNS agents, anti-infectious, and anti-inflammatory activities. The structure-activity relationship (SAR) studies associated with this scaffold offer insights into the development of potential drug candidates (Cherukupalli et al., 2017).

Anti-inflammatory Properties of Pyrimidines

Recent developments in the anti-inflammatory activities of pyrimidine derivatives have been summarized, including their synthesis and the structure–activity relationships that inform their pharmacological potential. This review highlights the inhibitory effects of pyrimidines on key inflammatory mediators, providing a foundation for future research into novel anti-inflammatory agents (Rashid et al., 2021).

CNS Acting Drugs from Pyrimidine Derivatives

An investigation into functional chemical groups, including pyrimidine derivatives, has identified potential leads for the synthesis of compounds with central nervous system (CNS) activity. This research emphasizes the chemical diversity and therapeutic potential of pyrimidine-based compounds in addressing CNS disorders (Saganuwan, 2017).

properties

IUPAC Name

2-cyclohexylpyrazolo[1,5-a]pyrimidin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4/c13-10-7-14-12-6-11(15-16(12)8-10)9-4-2-1-3-5-9/h6-9H,1-5,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYLPMCZGRUHJSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=NN3C=C(C=NC3=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclohexylpyrazolo[1,5-a]pyrimidin-6-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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